Undecyl hexanoate
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Overview
Description
Undecyl hexanoate is an ester compound with the molecular formula C₁₇H₃₄O₂. It is formed by the esterification of undecanol (an eleven-carbon alcohol) and hexanoic acid (a six-carbon carboxylic acid). Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl hexanoate can be synthesized through a typical esterification reaction. This involves reacting undecanol with hexanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and remove the water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions
Undecyl hexanoate, like other esters, can undergo several types of chemical reactions:
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products Formed
Hydrolysis: Undecanol and hexanoic acid.
Transesterification: A different ester and an alcohol.
Reduction: Undecanol and hexanol.
Scientific Research Applications
Undecyl hexanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of undecyl hexanoate in various applications depends on its chemical structure and properties. In drug delivery systems, for example, this compound can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed in biological systems, releasing the active compounds (undecanol and hexanoic acid) at the target site .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with a shorter carbon chain, used as a solvent and in flavorings.
Methyl butyrate: Another ester with a fruity odor, used in perfumes and flavorings.
Butyl propionate: An ester with similar applications in the fragrance industry.
Uniqueness
Undecyl hexanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. Its hydrophobic nature makes it suitable for applications in drug delivery and as a stabilizer in emulsions .
Properties
IUPAC Name |
undecyl hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-14-16-19-17(18)15-13-6-4-2/h3-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUSXIRIPAHAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341825 |
Source
|
Record name | Undecyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103677-76-5 |
Source
|
Record name | Undecyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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